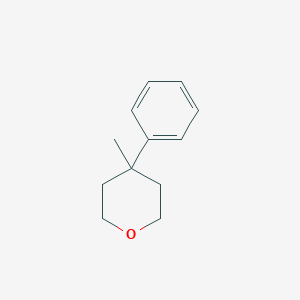

4-Methyl-4-phenyl-tetrahydro-pyran

Description

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

4-methyl-4-phenyloxane |

InChI |

InChI=1S/C12H16O/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |

InChI Key |

HTRPHIRYBKTYQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCOCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Methyl-4-(phenylethynyl)tetrahydro-2H-pyran (4f)

- Molecular Formula : C₁₄H₁₆O

- Molecular Weight : 200.28 g/mol

- Synthesis : Synthesized via cross-coupling of ethyl (4-methyltetrahydro-2H-pyran-4-yl) oxalate with phenylethynylbenziodoxolone (PhEBX) in degassed CH₂Cl₂, yielding 62% with 93% purity .

- Applications : Used in organic synthesis for constructing complex scaffolds.

Tetrahydro-2-isobutyl-4-methylpyran-4-ol

- Molecular Formula : C₁₀H₂₀O₂

- Molecular Weight : 172.27 g/mol

- Key Features: A mixture of isomers with hydroxyl and isobutyl substituents at C3.

- Applications : Industrial chemical with unspecified applications.

Tetrahydropyran-4-methanol

- Molecular Formula : C₆H₁₂O₂

- Molecular Weight : 116.16 g/mol

- Synthesis : Produced using NaOH, H₂O₂, THF, and water under reflux .

- Physical Properties: Boiling point 218.9°C, density 1.0 g/cm³, and high hydrogen-bonding capacity (3 hydrogen bond acceptors, 1 donor) .

- Applications : Biochemical research reagent due to its hydrophilicity and structural rigidity .

Methyl tetrahydropyran-4-carboxylate

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- Key Features : Methyl ester derivative with a carboxylate group at C4. Similarity score 0.78 to 4-Methyltetrahydro-2H-pyran-4-carboxylic acid .

- Applications : Intermediate in pharmaceutical synthesis.

Data Table: Structural and Functional Comparison

Research Findings and Insights

Synthetic Efficiency : The cross-coupling method for 4-Methyl-4-(phenylethynyl)tetrahydro-2H-pyran (4f) demonstrates high efficiency (62% yield) compared to traditional cyclization approaches .

Solubility and Reactivity: Hydroxyl-containing derivatives like Tetrahydropyran-4-methanol exhibit enhanced aqueous solubility, making them suitable for biological applications . In contrast, phenyl-substituted analogs (e.g., 4-Methyl-4-phenyl-THP) are likely more lipophilic.

Safety Profiles : Compounds with branched alkyl groups (e.g., Tetrahydro-2-isobutyl-4-methylpyran-4-ol) may require stringent handling protocols due to isomer-related hazards .

Functional Group Impact : Carboxylate esters (e.g., Methyl tetrahydropyran-4-carboxylate) serve as versatile intermediates for further functionalization, while ethynyl groups enable conjugation in photochemical studies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyl-4-phenyl-tetrahydro-pyran, and how are reaction conditions optimized?

- Answer : The compound is synthesized via diastereoselective oligomerization using copper(II)-bisphosphine catalysts. For example, (2R*,3S*,4S*)-4-Methyl-3-(prop-1-en-2-yl)-2-styryltetrahydro-2H-pyran (73) is prepared from 3,5-dimethylhex-5-en-1-ol and cinnamaldehyde under L3 ligand conditions . Reaction optimization involves adjusting temperature, solvent polarity, and catalyst loading to favor specific stereoisomers. NMR (e.g., coupling constants in and ) and mass spectrometry (EI/CI) are critical for structural validation .

Q. How is the compound characterized using spectroscopic methods?

- Answer : Key techniques include:

- NMR : Coupling constants (e.g., for axial-equatorial proton interactions) reveal stereochemistry .

- NMR : Signals at δ ~70–80 ppm indicate oxygenated carbons in the tetrahydropyran ring .

- MS (EI/CI) : Fragmentation patterns (e.g., loss of methoxy or phenyl groups) confirm substituent stability .

- FT-IR : Stretching vibrations for C-O (1100–1250 cm) and aromatic C-H (3050–3100 cm) are diagnostic .

Q. What are the stability considerations for this compound under different pH and storage conditions?

- Answer : The compound is base-resistant but prone to decomposition under acidic (pH < 4) or Lewis acid conditions (e.g., TiCl), which can cleave the tetrahydropyran ring . Discoloration (yellowing) occurs during prolonged storage, likely due to oxidation of the phenyl group. Recommendations include inert atmosphere storage (N) at –20°C and avoidance of light .

Advanced Research Questions

Q. How can diastereoselective synthesis be achieved for stereoisomers of this compound?

- Answer : Copper(II)-bisphosphine catalysts paired with chiral ligands (e.g., L3) enable stereocontrol. For instance, using (R)-BINAP as a ligand yields the (2R*,3S*,4S*) isomer with >90% diastereomeric excess (d.e.) in oligomerization reactions . Solvent effects (e.g., dichloromethane vs. toluene) and substrate electronics (electron-donating vs. withdrawing groups) further modulate selectivity .

Q. What methods enable chemoselective functionalization of halogenated derivatives?

- Answer : Stannane-free hydrodehalogenation using Pd/C or Ni catalysts selectively reduces C-X (X = Cl, Br) bonds while preserving sensitive groups (e.g., alkenes). For 4-chloro derivatives, reaction with H (1 atm) in ethanol at 50°C achieves >95% conversion without ring-opening . This method is critical for natural product synthesis, where halogen handles are used for late-stage diversification .

Q. How do computational models aid in predicting the compound's reactivity and biological interactions?

- Answer :

- QSAR Modeling : Predicts binding affinities to targets like cyclooxygenase-2 (COX-2) by correlating substituent hydrophobicity (logP) with anti-inflammatory activity .

- DFT Calculations : Identify transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis) by analyzing electron density at the pyran oxygen .

- Molecular Dynamics : Simulates interactions with lipid bilayers to assess permeability, relevant for drug design .

Q. What photochemical strategies are employed in synthesizing functionalized derivatives?

- Answer : Direct excitation of oxalate precursors (e.g., ethyl (4-methyltetrahydro-2H-pyran-4-yl) oxalate) with UV light (254 nm) induces C-C bond formation, yielding alkynylated derivatives like 4-methyl-4-(phenylethynyl)tetrahydro-2H-pyran (93% purity, 62% yield) . This method avoids harsh reagents and is compatible with electron-deficient aryl groups .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.